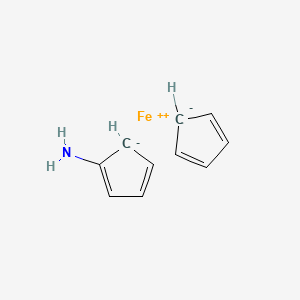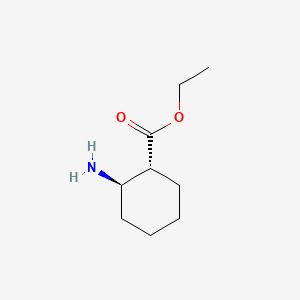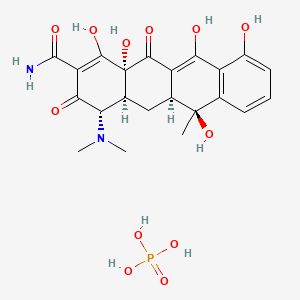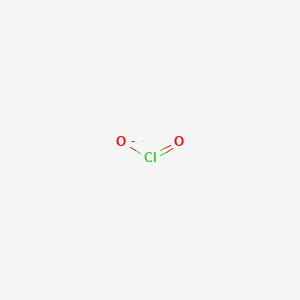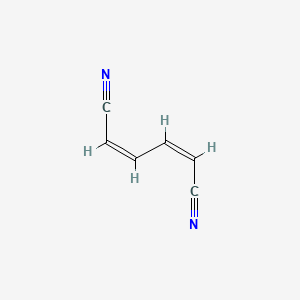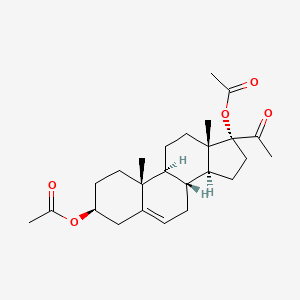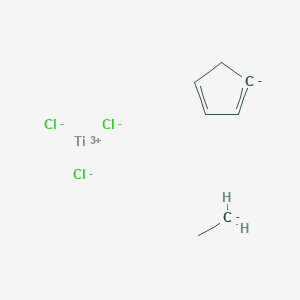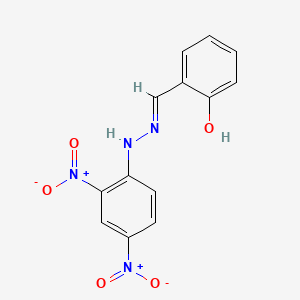
lead disodium dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead disodium dioxide, also known as lead sodium oxide, is an inorganic compound with the chemical formula Na₂O₂Pb. It appears as a white or yellow crystalline solid and is soluble in water and acidic solutions. This compound is stable in air but decomposes when heated . This compound is primarily used as an oxidizing agent and catalyst in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead disodium dioxide can be synthesized through the reaction of lead with sodium compounds. One common method involves dissolving lead in a sodium compound solution, followed by high-temperature calcination to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting lead salts with sodium peroxide under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions: Lead disodium dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as an oxidizing agent in organic synthesis, where it oxidizes alcohols, ethers, and amines .
Common Reagents and Conditions:
Oxidation: this compound reacts with organic compounds in the presence of heat to form oxidized products.
Reduction: It can be reduced by strong reducing agents like hydrogen or carbon monoxide.
Substitution: this compound can participate in substitution reactions with halides and other nucleophiles.
Major Products Formed:
Oxidation: Alcohols are oxidized to aldehydes or ketones.
Reduction: Lead metal and sodium oxide are formed.
Substitution: Lead halides and sodium salts are produced.
Scientific Research Applications
Lead disodium dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lead disodium dioxide involves its ability to donate oxygen atoms in oxidation reactions. This property makes it an effective oxidizing agent. The molecular targets and pathways involved include the oxidation of organic substrates, leading to the formation of oxidized products .
Comparison with Similar Compounds
Lead dioxide (PbO₂): Another lead-based oxidizing agent used in batteries and electrochemical applications.
Sodium peroxide (Na₂O₂): A strong oxidizing agent used in bleaching and disinfection.
Lead monoxide (PbO): Used in glass and ceramics production.
Uniqueness: Lead disodium dioxide is unique due to its dual functionality as both a lead and sodium compound, providing distinct reactivity and stability compared to other lead or sodium oxides .
Properties
CAS No. |
12034-30-9 |
|---|---|
Molecular Formula |
Na2O2Pb+2 |
Molecular Weight |
285 g/mol |
IUPAC Name |
disodium;dioxolead |
InChI |
InChI=1S/2Na.2O.Pb/q2*+1;;; |
InChI Key |
RYMMVTRBONWYSX-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pb]=O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



